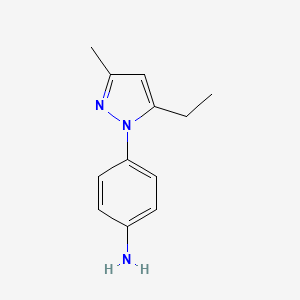

4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

303009-19-0 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

4-(5-ethyl-3-methylpyrazol-1-yl)aniline |

InChI |

InChI=1S/C12H15N3/c1-3-11-8-9(2)14-15(11)12-6-4-10(13)5-7-12/h4-8H,3,13H2,1-2H3 |

InChI Key |

LAVBGRFHIWCGIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NN1C2=CC=C(C=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Step A: Synthesis of 5-Ethyl-3-methyl-1-(4-nitrophenyl)-1H-pyrazole

-

- 1-fluoro-4-nitrobenzene (9 mmol)

- 5-ethyl-3-methyl-1H-pyrazole (9 mmol)

- Potassium tert-butoxide (KOtBu, 1.1 g, ~9.9 mmol) as base

Procedure:

The pyrazole nucleophile is reacted with 1-fluoro-4-nitrobenzene in the presence of KOtBu, which facilitates nucleophilic aromatic substitution by deprotonating the pyrazole nitrogen, enhancing its nucleophilicity. The reaction is typically carried out under anhydrous conditions to prevent side reactions.Workup:

After completion, the organic layer is washed with water and brine, dried over sodium sulfate (Na2SO4), and concentrated.Purification:

The crude product is purified by normal phase silica gel column chromatography using a gradient of hexane:ethyl acetate (100:0 to 75:25).

Step B: Catalytic Hydrogenation to 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline

-

- 5-ethyl-3-methyl-1-(4-nitrophenyl)-1H-pyrazole (from Step A)

- Palladium on carbon (Pd/C, 10%, wet) catalyst

- Solvent mixture: Ethyl acetate (EA) and methanol (MeOH)

Procedure:

The nitro compound is dissolved in EA and MeOH, Pd/C catalyst is added, and the reaction vessel is purged with hydrogen gas. The mixture is stirred under hydrogen balloon pressure overnight at room temperature to reduce the nitro group to an amine.Workup:

The catalyst is removed by filtration through a celite pad, and solvents are evaporated under reduced pressure.Purification:

The crude amine is purified by flash chromatography on silica gel using a gradient of hexane:ethyl acetate (100:0 to 100:50).-

- Yield: 40-50% reported, with some variations depending on scale and purification.

- LCMS (ESI) m/z: 202.1 [M + H]+ (calculated), 202.2 (found)

- ^1H NMR (500 MHz, DMSO-d6): δ 7.00 (d, J = 8.6 Hz, 2H), 6.60 (d, J = 8.7 Hz, 2H), 5.96 (s, 1H), 5.29 (s, 2H, NH2), 2.53–2.45 (m, 2H), 2.14 (s, 3H), 1.08 (t, J = 7.5 Hz, 3H).

Summary Table of Preparation Conditions and Yields

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Characterization Data (LCMS m/z) | Notes |

|---|---|---|---|---|---|

| A | Nucleophilic aromatic substitution | 1-fluoro-4-nitrobenzene, 5-ethyl-3-methyl-1H-pyrazole, KOtBu, silica gel chromatography | 40-50 | 232.1 (calc), 232.3 (found) | Requires anhydrous conditions |

| B | Catalytic hydrogenation | Pd/C (10%), H2 balloon, EA/MeOH solvent, silica gel chromatography | 40-50 | 202.1 (calc), 202.2 (found) | Room temperature, overnight |

Research Findings and Notes

- The nucleophilic aromatic substitution step is critical and requires strong base and dry conditions to achieve good conversion. KOtBu is preferred for its strong basicity and solubility in organic solvents.

- The nitro group reduction via catalytic hydrogenation is a mild and efficient method, preserving the pyrazole ring integrity.

- Purification by silica gel chromatography is essential to remove side products and unreacted starting materials.

- Spectral data (^1H NMR and LCMS) confirm the successful synthesis and purity of the target compound.

- The method is reproducible and scalable with moderate yields, suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline, exhibit significant anticancer properties. For instance, compounds with similar pyrazole structures have been synthesized and tested for their ability to inhibit cancer cell proliferation. A notable example is the investigation of pyrazole derivatives as inhibitors of specific cancer cell lines, which demonstrated promising results in reducing cell viability and inducing apoptosis .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrazole derivatives. In one study, this compound was evaluated for its efficacy against various bacterial strains. The results showed that the compound exhibited antibacterial activity, making it a candidate for developing new antimicrobial agents .

Analgesic and Anti-inflammatory Effects

Another area of interest is the analgesic and anti-inflammatory effects of pyrazole compounds. Compounds structurally related to this compound have been tested in animal models for pain relief and inflammation reduction, showing significant effectiveness compared to standard analgesics .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of conducting polymers. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability. Research has demonstrated that blending this compound with other polymers can lead to materials suitable for electronic applications, such as sensors and transistors .

Nanocomposites

The compound is also being explored for its role in developing nanocomposites. Studies indicate that incorporating this compound into nanostructured materials can improve mechanical properties and resistance to environmental degradation .

Agricultural Chemistry Applications

Pesticide Development

In agricultural chemistry, this compound has potential applications in pesticide formulation. Research has shown that pyrazole derivatives can act as effective insecticides and fungicides, providing an alternative to traditional chemical pesticides. The compound's efficacy against specific pests has been documented, suggesting its use in integrated pest management strategies .

Herbicide Activity

Additionally, studies have indicated that certain pyrazole compounds exhibit herbicidal activity. The development of herbicides based on this compound could offer selective control over weed species while minimizing harm to crops .

Data Summary

| Application Area | Specific Application | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant inhibition of cancer cell proliferation |

| Antimicrobial Properties | Effective against various bacterial strains | |

| Analgesic Effects | Comparable effectiveness to standard analgesics | |

| Materials Science | Polymer Chemistry | Enhanced conductivity and thermal stability |

| Nanocomposites | Improved mechanical properties | |

| Agricultural Chemistry | Pesticide Development | Effective insecticide and fungicide |

| Herbicide Activity | Selective control over weed species |

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline | 5-Ethyl, 3-methyl | C₁₂H₁₅N₃ | 201.27 |

| 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline | 5-Chloro, 3-methyl | C₁₀H₁₀ClN₃ | 207.66 |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Tris(4-methyl-pyrazole) | C₂₂H₂₄N₈ | 400.48 |

| 4-(5-Methyl-1H-benzimidazol-2-yl)aniline | Benzimidazole-5-methyl | C₁₄H₁₃N₃ | 223.28 |

Key Observations :

- Electron Effects : The ethyl group in the target compound is electron-donating, enhancing aromatic ring electron density compared to the electron-withdrawing chloro substituent in the chloro analogue .

- Aromaticity: The benzimidazole analogue’s fused bicyclic system may improve π-π stacking interactions in biological targets compared to monocyclic pyrazoles .

Physicochemical Properties and Functional Implications

Analytical Characterization

Table 3: Analytical Techniques Applied

| Compound | NMR | IR | MS | X-ray Crystallography |

|---|---|---|---|---|

| This compound | Yes | No | Yes | No |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Yes | Yes | Yes | Yes |

Biological Activity

4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Formation of Pyrazole Ring : The initial step includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole framework.

- Substitution Reaction : The introduction of an aniline moiety is achieved through electrophilic aromatic substitution on the pyrazole ring.

This synthetic route allows for modifications that can enhance biological activity and tailor the compound for specific applications.

Insecticidal Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant insecticidal properties. In a study assessing various compounds, it was found that certain pyrazole derivatives displayed lethal activity against pests such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L. For instance:

| Compound | Target Pest | Mortality Rate (%) |

|---|---|---|

| 14q | Mythimna separate | 70 |

| 14h | Helicoverpa armigera | 50 |

| 14i | Spodoptera frugiperda | 70 |

These findings suggest that modifications in the substituents on the pyrazole ring can significantly influence insecticidal efficacy .

Antifungal Activity

In addition to insecticidal properties, pyrazole derivatives have shown antifungal activity. The compound exhibited inhibitory effects against various fungal strains, with notable activity against Pyricularia oryae. The results are summarized in the following table:

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryae | 77.8 |

| 14n | Alternaria solani | 50.5 |

| 14k | Cercospora arachidicola | 65.9 |

These results indicate that specific structural features contribute to enhanced antifungal activity, particularly the presence of anilines at certain positions on the pyrazole ring .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on both the pyrazole and aniline rings play crucial roles in determining biological activity. For example:

- Halogen Substituents : Compounds containing fluorine or chlorine groups generally exhibited improved insecticidal activities compared to those without such substitutions.

- Positioning of Substituents : The meta position of aniline substituents was found to be particularly beneficial for enhancing fungicidal properties.

These insights guide future design and optimization efforts for developing more effective agrochemicals based on the pyrazole scaffold .

Case Studies

Recent studies have explored various aspects of this compound's biological activities:

- Insect Resistance Management : A case study highlighted its potential use in integrated pest management strategies, where it could serve as a lead compound for developing new insecticides with lower environmental impact.

- Fungicide Development : Another study focused on optimizing its antifungal properties, leading to formulations that could effectively combat resistant fungal strains in crops.

These case studies underscore the practical applications of this compound in agricultural settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.